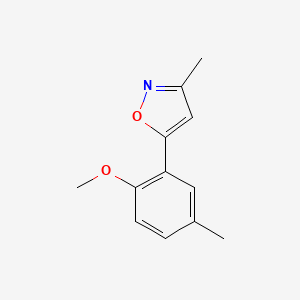
1-(4-Aminopyrimidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopyrimidin-2-yl)ethanone is a heterocyclic organic compound featuring a pyrimidine ring with an amino group at the fourth position and an ethanone group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Aminopyrimidin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminopyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminopyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrimidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminopyrimidin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminopyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target .
Comparación Con Compuestos Similares
- 1-(2-Aminopyrimidin-4-yl)ethanone
- 2-(4-Aminopyrimidin-5-yl)ethanone
- 3-(4-Aminopyrimidin-6-yl)ethanone
Comparison: 1-(4-Aminopyrimidin-2-yl)ethanone is unique due to the position of the amino and ethanone groups on the pyrimidine ring. This positional difference can significantly influence the compound’s reactivity and biological activity. For example, 1-(2-Aminopyrimidin-4-yl)ethanone may exhibit different binding affinities and selectivities compared to this compound .
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
1-(4-aminopyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4(10)6-8-3-2-5(7)9-6/h2-3H,1H3,(H2,7,8,9) |
Clave InChI |
OTLPBSUQWCUNIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



dimethylsilane](/img/structure/B15331313.png)
![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
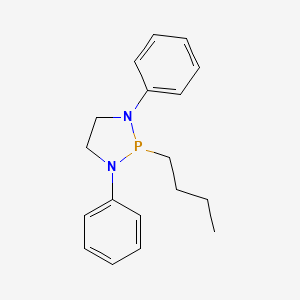
![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)
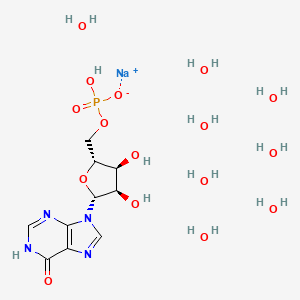
![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)


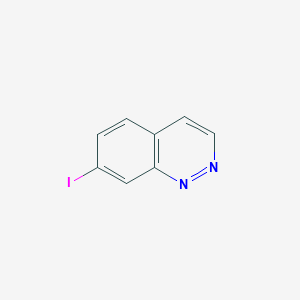
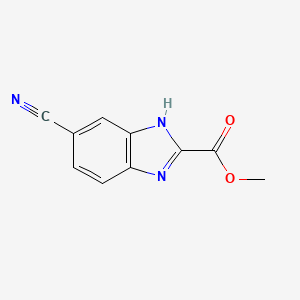
![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
